3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one
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Overview
Description
3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure features a chromen-2-one core with a 4-chlorophenylsulfanylacetyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3-acetylcoumarin is reacted with 4-chlorobenzaldehyde in the presence of a base such as piperidine and a solvent like polyethylene glycol (PEG-600). This reaction can be carried out under conventional heating or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry approaches, such as microwave-assisted synthesis and eco-friendly catalysts, can improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners, fluorescent dyes, and photosensitizers
Mechanism of Action
The biological activity of 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticoagulant activity is linked to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-4-hydroxy-2H-chromen-2-one
- 4-chloro-3-formylcoumarin
- 7-hydroxycoumarin-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one exhibits unique properties due to the presence of the 4-chlorophenylsulfanylacetyl group. This substituent enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylacetyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3S/c18-12-5-7-13(8-6-12)22-10-15(19)14-9-11-3-1-2-4-16(11)21-17(14)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPQUPYEGNCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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